molecular formula C8H5NO B13972844 2,4-Methanofuro[2,3-C]pyridine CAS No. 99573-90-7

2,4-Methanofuro[2,3-C]pyridine

Cat. No.: B13972844
CAS No.: 99573-90-7
M. Wt: 131.13 g/mol
InChI Key: FBQCSOQOMAVFCE-UHFFFAOYSA-N
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Description

2,4-Methanofuro[2,3-C]pyridine is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Methanofuro[2,3-C]pyridine typically involves cyclization reactions. One common method is the cycloaddition of fluorinated oxadiazoles with triallylamine, which yields octahydro-2,7-methanofuro[3,2-C]pyridine derivatives . This reaction is conducted under mild conditions at temperatures around 110–130°C.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the cycloaddition reactions for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Methanofuro[2,3-C]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furo[2,3-C]pyridine-1,4-diones , while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,4-Methanofuro[2,3-C]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,4-Methanofuro[2,3-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to disrupt key cellular signaling pathways by binding to specific proteins, leading to effects such as cell cycle arrest and apoptosis . Molecular docking studies have revealed strong binding affinities to targets like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα).

Comparison with Similar Compounds

Uniqueness: 2,4-Methanofuro[2,3-C]pyridine is unique due to its specific ring fusion and the resulting electronic properties. This makes it particularly valuable in the design of novel pharmaceuticals and materials with tailored properties.

Properties

CAS No.

99573-90-7

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

2-oxa-5-azatricyclo[5.2.1.03,8]deca-1(9),3(8),4,6-tetraene

InChI

InChI=1S/C8H5NO/c1-5-3-9-4-8-7(5)2-6(1)10-8/h2-4H,1H2

InChI Key

FBQCSOQOMAVFCE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(O2)C=NC=C31

Origin of Product

United States

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